molecular formula C32H27N5O3S B2936826 N-benzyl-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide CAS No. 443670-67-5

N-benzyl-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide

Cat. No. B2936826
CAS RN: 443670-67-5
M. Wt: 561.66
InChI Key: MPUMSKPQTOLQLI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on the quinazoline skeleton, which is an important pharmacophore considered as a privileged structure . Quinazolines possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Scientific Research Applications

Synthesis of Polynuclear Heterocycles

The compound N-benzyl-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide falls within the category of polynuclear heterocycles. Research on the synthesis of similar compounds, focusing on imidazoquinazolinones and indazolinones, provides insights into chemical methodologies for creating complex molecular structures. Such syntheses are integral for developing new compounds with potential biological activities (Alkhader, Perera, Sinha, & Smalley, 1979).

Antimicrobial Potential of Quinazolinone Derivatives

Quinazolinone derivatives, similar to the compound , have been studied for their antimicrobial properties. Research has demonstrated that certain quinazolinone derivatives exhibit significant antimicrobial activity, suggesting potential applications in combating microbial infections (El-Hashash, Darwish, Rizk, & El-Bassiouny, 2011).

Anticancer Activity of Quinazolinone Derivatives

Studies have shown that derivatives of quinazolinones possess notable anticancer activities. For instance, certain amino- and sulfanyl-derivatives of benzoquinazolinones have demonstrated significant anticancer effects in cell lines, highlighting the potential of these compounds in cancer treatment (Nowak, Malinowski, Fornal, Jóźwiak, Parfieniuk, Gajek, & Kontek, 2015).

Synthesis and Pharmacological Activities

The synthesis of various quinazoline derivatives and their evaluation for pharmacological activities, including diuretic and antihypertensive effects, illustrates the broad spectrum of potential therapeutic applications of these compounds (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).

Synthesis Techniques and Reactivity

Innovative synthesis techniques and the study of reactivity of quinazoline derivatives towards different nucleophiles have expanded the understanding of these compounds, paving the way for the development of novel derivatives with potential therapeutic uses (Madkour, 2004).

properties

IUPAC Name

N-benzyl-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27N5O3S/c1-2-40-24-15-13-23(14-16-24)34-29(38)20-41-32-36-27-18-22(31(39)33-19-21-8-4-3-5-9-21)12-17-25(27)30-35-26-10-6-7-11-28(26)37(30)32/h3-18H,2,19-20H2,1H3,(H,33,39)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUMSKPQTOLQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C5=NC6=CC=CC=C6N52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide

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